molecular formula C13H11NO5 B11856198 Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride

Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride

Cat. No.: B11856198
M. Wt: 261.23 g/mol
InChI Key: SZHCVVKCCXKYLI-UHFFFAOYSA-N
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Description

Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to minimize impurities. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the anhydride group to an alcohol or amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-oxo-2H-chromen-3-yl acetic acid.

    Reduction: Formation of 2-oxo-2H-chromen-3-yl ethanol.

    Substitution: Formation of various substituted chromene derivatives.

Scientific Research Applications

Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or activator.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of oxidative stress, inhibition of inflammatory mediators, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2H-chromen-3-yl acetic acid
  • 2-oxo-2H-chromen-3-yl ethanol
  • 2-oxo-2H-chromen-3-yl acetamide

Uniqueness

Acetic 2-((2-oxo-2H-chromen-3-yl)amino)acetic anhydride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its anhydride group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

acetyl 2-[(2-oxochromen-3-yl)amino]acetate

InChI

InChI=1S/C13H11NO5/c1-8(15)18-12(16)7-14-10-6-9-4-2-3-5-11(9)19-13(10)17/h2-6,14H,7H2,1H3

InChI Key

SZHCVVKCCXKYLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(=O)CNC1=CC2=CC=CC=C2OC1=O

Origin of Product

United States

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